Cas no 84499-73-0 ((S)-1-4-(Trifluoromethyl)phenylethylamine)

(S)-1-4-(Trifluoromethyl)phenylethylamine structure
84499-73-0 structure
Product name:(S)-1-4-(Trifluoromethyl)phenylethylamine
CAS No:84499-73-0
MF:C9H10F3N
MW:189.177612781525
MDL:MFCD03093009
CID:60711
PubChem ID:2779052

(S)-1-4-(Trifluoromethyl)phenylethylamine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine
    • (1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
    • (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
    • Benzenemethanamine,a-methyl-4-(trifluoromethyl)-,(S)-
    • [(S)-1-[4-(Trifluoromethyl)phenyl]ethyl]amine
    • EN300-82560
    • CS-B0008
    • Y10214
    • DTXSID10381251
    • 84499-73-0
    • AKOS015840100
    • A840820
    • PS-8411
    • AKOS010400805
    • AC-26381
    • GUMZDWPMXGQNBG-LURJTMIESA-N
    • (S)-alpha-Methyl-4-(trifluoromethyl)benzylamine
    • SCHEMBL335039
    • (1S)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
    • MFCD03093009
    • (s)-1-(4-(trifluoromethyl)phenyl)ethylamine
    • (1S)-1-[4-(trifluoromethyl)phenyl]ethanamine
    • (αS)-α-Methyl-4-(trifluoromethyl)benzenemethanamine (ACI)
    • Benzenemethanamine, α-methyl-4-(trifluoromethyl)-, (S)- (ZCI)
    • (S)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine
    • (S)-1-4-(Trifluoromethyl)phenylethylamine
    • MDL: MFCD03093009
    • Inchi: 1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1
    • InChI Key: GUMZDWPMXGQNBG-LURJTMIESA-N
    • SMILES: C(C1C=CC([C@@H](N)C)=CC=1)(F)(F)F

Computed Properties

  • Exact Mass: 189.077
  • Monoisotopic Mass: 189.077
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Density: 1.624
  • Boiling Point: 149.6°C at 760 mmHg
  • Flash Point: 52.3°C
  • Refractive Index: 1.285
  • PSA: 26.02000
  • LogP: 3.42540

(S)-1-4-(Trifluoromethyl)phenylethylamine Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

(S)-1-4-(Trifluoromethyl)phenylethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
PS-8411-100MG
(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
84499-73-0 >90%
100mg
£146.00 2025-02-08
eNovation Chemicals LLC
D956978-1g
(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine
84499-73-0 95+%
1g
$245 2024-06-07
abcr
AB227842-5 g
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine; .
84499-73-0
5 g
€1,146.80 2023-07-20
TRC
T899355-25mg
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
84499-73-0
25mg
$ 50.00 2022-06-02
TRC
T899355-50mg
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
84499-73-0
50mg
$ 70.00 2022-06-02
AK Scientific
2959AH-5g
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
84499-73-0 98%
5g
$1181 2023-09-16
Alichem
A019118912-1g
(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine
84499-73-0 95%
1g
$521.00 2023-08-31
Enamine
EN300-82560-0.5g
(1S)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
84499-73-0
0.5g
$162.0 2023-09-02
Enamine
EN300-82560-0.25g
(1S)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
84499-73-0
0.25g
$103.0 2023-09-02
Enamine
EN300-82560-1.0g
(1S)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
84499-73-0
1.0g
$236.0 2023-02-12

(S)-1-4-(Trifluoromethyl)phenylethylamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Isopropylamine Catalysts: Diamine aminotransferase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.5, 30 °C
Reference
One-Pot Chemoenzymatic Conversion of Alkynes to Chiral Amines
Mathew, Sam; et al, ACS Catalysis, 2021, 11(20), 12565-12569

Production Method 2

Reaction Conditions
1.1 Solvents: Pyridine ;  16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ammonia
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, rt
4.1 Reagents: Hydrogen bromide Solvents: Water ;  reflux
Reference
α-Methylation at benzylic fragment of N-aryl-N'-benzyl ureas provides TRPV1 antagonists with better pharmacokinetic properties and higher efficacy in inflammatory pain model
Gomtsyan, Arthur; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(14), 3894-3899

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 0.5 MPa, 60 °C
Reference
Highly Regioselective Hydrogenolysis of Bis(α-methylbenzyl)amine Derivatives Affected by the Trifluoromethyl Substituent on the Aromatic Ring
Kanai, Masatomi; et al, Organic Letters, 2003, 5(7), 1007-1010

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  reflux
Reference
α-Methylation at benzylic fragment of N-aryl-N'-benzyl ureas provides TRPV1 antagonists with better pharmacokinetic properties and higher efficacy in inflammatory pain model
Gomtsyan, Arthur; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(14), 3894-3899

Production Method 5

Reaction Conditions
1.1 Reagents: Isopropylamine Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.5, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases
Martinez-Montero, Lia; et al, Green Chemistry, 2017, 19(2), 474-480

Production Method 6

Reaction Conditions
1.1 Reagents: Titanium isopropoxide ,  Ammonia Solvents: Ethanol ;  6 h, rt
1.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 16 h, rt
3.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, reflux
Reference
Trading N and O. Part 3: Synthesis of 1,2,3,4-tetrahydroisoquinolines from α-hydroxy-β-amino esters
Davies, Stephen G.; et al, Tetrahedron, 2016, 72(17), 2139-2163

Production Method 7

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Water ;  reflux
Reference
α-Methylation at benzylic fragment of N-aryl-N'-benzyl ureas provides TRPV1 antagonists with better pharmacokinetic properties and higher efficacy in inflammatory pain model
Gomtsyan, Arthur; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(14), 3894-3899

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo ,  Laccase Solvents: tert-Butyl methyl ether ,  Water ;  16 h, pH 5, 30 °C
1.2 Reagents: Isopropylamine Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 9, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Isopropylamine Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.5, 30 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases
Martinez-Montero, Lia; et al, Green Chemistry, 2017, 19(2), 474-480

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ammonia
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, rt
3.1 Reagents: Hydrogen bromide Solvents: Water ;  reflux
Reference
α-Methylation at benzylic fragment of N-aryl-N'-benzyl ureas provides TRPV1 antagonists with better pharmacokinetic properties and higher efficacy in inflammatory pain model
Gomtsyan, Arthur; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(14), 3894-3899

Production Method 10

Reaction Conditions
1.1 Catalysts: Gold(I) chloride Solvents: Dimethyl sulfoxide ,  Water ;  18 - 24 h, 60 °C
1.2 Reagents: Isopropylamine Catalysts: Diamine aminotransferase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.5, 30 °C
Reference
One-Pot Chemoenzymatic Conversion of Alkynes to Chiral Amines
Mathew, Sam; et al, ACS Catalysis, 2021, 11(20), 12565-12569

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, reflux
Reference
Trading N and O. Part 3: Synthesis of 1,2,3,4-tetrahydroisoquinolines from α-hydroxy-β-amino esters
Davies, Stephen G.; et al, Tetrahedron, 2016, 72(17), 2139-2163

Production Method 12

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 16 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, reflux
Reference
Trading N and O. Part 3: Synthesis of 1,2,3,4-tetrahydroisoquinolines from α-hydroxy-β-amino esters
Davies, Stephen G.; et al, Tetrahedron, 2016, 72(17), 2139-2163

(S)-1-4-(Trifluoromethyl)phenylethylamine Raw materials

(S)-1-4-(Trifluoromethyl)phenylethylamine Preparation Products

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Amadis Chemical Company Limited
(CAS:84499-73-0)(S)-1-4-(Trifluoromethyl)phenylethylamine
A840820
Purity:99%/99%
Quantity:1g/5g
Price ($):218.0/895.0